amine hydrochloride CAS No. 1225333-15-2](/img/structure/B2449676.png)
[3-Cyclopropyl-3-(3,4-dimethoxyphenyl)propyl](methyl)amine hydrochloride
カタログ番号:
B2449676
CAS番号:
1225333-15-2
分子量:
285.81
InChIキー:
IQCRMEUWALGBOP-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Cyclopropyl-3-(3,4-dimethoxyphenyl)propylamine hydrochloride” is a chemical compound with the molecular formula C12H19NO2 . HCl . It is a neat product, meaning it is in its pure form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H19NO2.ClH/c1-13-8-4-5-10-6-7-11 (14-2)12 (9-10)15-3;/h6-7,9,13H,4-5,8H2,1-3H3;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 245.75 . More research is needed to provide a detailed analysis of its physical and chemical properties.科学的研究の応用
Chemical Reactivity and Mechanistic Probes
- N-cyclopropyl-N-alkylanilines, similar in structure to the compound , have been used as mechanistic probes in the study of nitrosation of N,N-dialkyl aromatic amines. These compounds have shown specific cleavage of the cyclopropyl group from nitrogen, supporting a mechanism involving amine radical cation formation followed by rapid cyclopropyl ring opening (Loeppky & Elomari, 2000).
Biological Activity and Drug Development
- Bromophenol derivatives with a cyclopropyl moiety have been synthesized, exhibiting effective inhibition of carbonic anhydrase and acetylcholinesterase enzymes. These enzymes are targeted in the treatment of diseases like Alzheimer's and Parkinson's, indicating the potential of cyclopropyl-containing compounds in drug development (Boztaş et al., 2019).
Dopamine Blocking Agents
- Compounds such as 2,5-bis(3,4-dimethoxybenzyl)cyclopentylamine hydrochloride, structurally related to the compound of interest, have been synthesized and found to be effective peripheral dopamine blocking agents. This indicates the relevance of such compounds in the study of neurotransmitter pathways (Jarboe et al., 1978).
Adrenoceptor Antagonists
- Analogues of certain compounds structurally similar to the mentioned compound have been designed and evaluated as α₁-adrenoceptor antagonists. This highlights the potential application of such compounds in the treatment of cardiovascular diseases (Xi et al., 2011).
Corticotrophin-Releasing Factor Receptor Antagonism
- Compounds with cyclopropyl groups have been developed as potent and selective corticotrophin-releasing factor (CRF) receptor antagonists, suggesting their use in stress-related disorders (Gully et al., 2002).
Inhibition of Uptake into Dopamine and Norepinephrine Neurons
- Certain cyclopropylamine derivatives have shown effects in inhibiting the uptake into dopamine and norepinephrine neurons, indicating their potential application in neurological research and therapy (Fuller et al., 1979).
Antineoplastic Activity
- Research into cyclopropylamine derivatives has led to the synthesis of compounds with potential antineoplastic (anti-cancer) activity, demonstrating the importance of these compounds in cancer research (Pettit et al., 2003).
Synthesis of Antidepressant Agents
- Substituted 3-amino-1,1-diaryl-2-propanols, similar in structure to the compound , have been synthesized and evaluated as potential antidepressant agents, showing the relevance of these compounds in mental health treatment (Clark et al., 1979).
Safety and Hazards
特性
IUPAC Name |
3-cyclopropyl-3-(3,4-dimethoxyphenyl)-N-methylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c1-16-9-8-13(11-4-5-11)12-6-7-14(17-2)15(10-12)18-3;/h6-7,10-11,13,16H,4-5,8-9H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCRMEUWALGBOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1CC1)C2=CC(=C(C=C2)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
N-(2,4-dimethylphenyl)-2-[3-(4-ethoxybenzenesulfonyl)-4...
Cat. No.: B2449593
CAS No.: 895649-84-0
methyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoa...
Cat. No.: B2449594
CAS No.: 1005566-41-5
4-fluoro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)...
Cat. No.: B2449595
CAS No.: 921925-78-2
1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-5-carbo...
Cat. No.: B2449596
CAS No.: 339007-88-4
![N-(2,4-dimethylphenyl)-2-[3-(4-ethoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2449593.png)
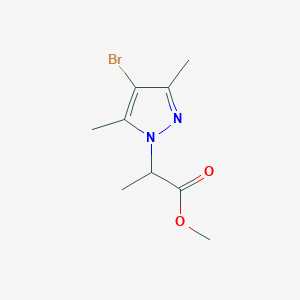
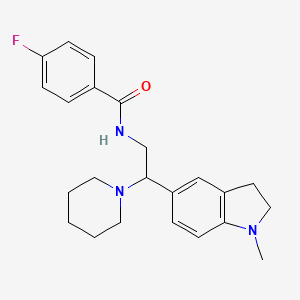
![1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-5-carboxylic acid](/img/structure/B2449596.png)
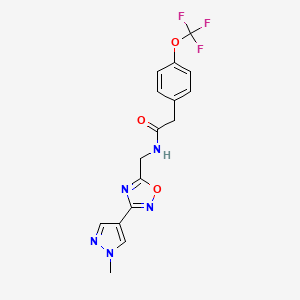
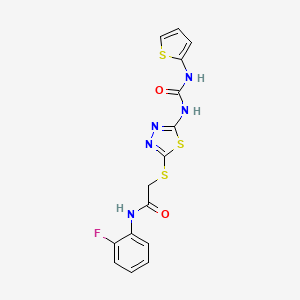
![2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2449600.png)
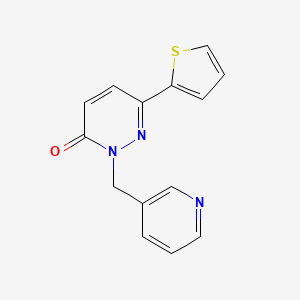
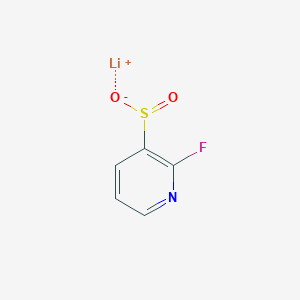

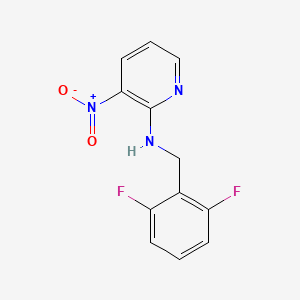
![N-[(furan-2-yl)methyl]-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2449613.png)
![N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide](/img/structure/B2449614.png)
![Ethyl 2-[3-methyl-8-(morpholin-4-ylmethyl)-2,6-dioxopurin-7-yl]acetate](/img/structure/B2449616.png)
